molecular formula C21H25NO2 B12746016 13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one 3-oxime CAS No. 82332-21-6

13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one 3-oxime

Cat. No.: B12746016
CAS No.: 82332-21-6
M. Wt: 323.4 g/mol
InChI Key: NWFUYHSKZAZGHO-ANULTFPQSA-N
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Description

Shared Features with Norgestimate and Gestrinone

  • 18,19-Dinor framework : All three compounds lack C18 and C19 methyl groups, reducing mineralocorticoid activity.
  • 17-Hydroxy substitution : Critical for progesterone receptor activation, though norgestimate includes a 17-acetate prodrug moiety.
  • Ethynyl group at C17 : Present in gestrinone but absent in norgestimate, which retains a 17α-ethinyl group.

Divergent Features

Compound C3 Substituent C13 Substituent Additional Features
13-Ethyl-17-hydroxy... Oxime (≡N–OH) Ethyl Δ⁴,⁹,¹¹-triene system
Norgestimate Ketone (C=O) Ethyl 17-Acetate prodrug; Δ⁴-diene
Gestrinone Ketone (C=O) Ethyl Δ⁴,⁹,¹¹-triene system; 17α-ethynyl

The oxime group in 13-Ethyl-17-hydroxy... introduces a hydrogen-bond donor absent in norgestimate and gestrinone, potentially altering receptor-binding kinetics. The Δ⁴,⁹,¹¹-triene system, shared with gestrinone, creates a planar region that may enhance receptor selectivity over androgenic targets.

Properties

CAS No.

82332-21-6

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

(8S,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H25NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23-24H,3,5-8,10,12H2,1H3/t18-,19+,20+,21+/m1/s1

InChI Key

NWFUYHSKZAZGHO-ANULTFPQSA-N

Isomeric SMILES

CC[C@]12C=CC3=C4CCC(=NO)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O

Canonical SMILES

CCC12C=CC3=C4CCC(=NO)C=C4CCC3C1CCC2(C#C)O

Origin of Product

United States

Preparation Methods

Acetylation of d-Norgestrel

  • Starting material: d-norgestrel (13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yne-3-one).
  • Reagents: Acetic anhydride, acetic acid, and a catalytic amount of aqueous perchloric acid or hydrogen chloride in acetic acid.
  • Conditions: Stirring under nitrogen atmosphere at room temperature.
  • Outcome: Formation of d-(17α)-13-ethyl-17-acetoxy-18,19-dinorpregn-4-ene-20-yne-3-one (norgestrel acetate).

Notes:

  • The reaction mixture clears quickly, indicating dissolution of the starting suspension.
  • Side products such as enol acetates may form in small amounts but are decomposed by subsequent acid treatment.
  • Typical yields are high, and the reaction is scalable.

Oximation of the 3-Ketone Group

  • Starting material: Norgestrel acetate from acetylation step.
  • Reagents: Hydroxylamine salts (hydroxylammonium acetate or hydroxylammonium hydrochloride) and sodium or potassium acetate as base.
  • Solvent: Acetic acid.
  • Conditions: Stirring at room temperature or below 30 °C under nitrogen.
  • Outcome: Formation of d-(17α)-13-ethyl-17-acetoxy-18,19-dinorpregn-4-ene-20-yne-3-one-oxime (norgestimate).

Notes:

  • The reaction completes within 1 hour.
  • The product precipitates upon addition of water and is isolated by filtration.
  • The crude product is purified by recrystallization from boiling ethanol with charcoal treatment.

Hydrolysis of the Acetoxy Group

  • Starting material: Norgestimate (acetoxy oxime).
  • Reagents: Sodium hydroxide or potassium hydroxide in methanol.
  • Conditions: Stirring at 22–25 °C under nitrogen for 3 hours.
  • Workup: The reaction mixture is poured into water, pH adjusted to neutral (7–7.5) with acetic acid, stirred, filtered, and dried.
  • Outcome: Formation of d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yne-3-one-oxime (norelgestromin).

Notes:

  • The product is obtained as a mixture of 3E and 3Z isomers.
  • Purity is typically >99.5% with impurities below 0.1% as confirmed by HPLC.
  • Melting point range: 110–130 °C.

Reaction Scheme Summary

Step Starting Material Reagents/Conditions Product Notes
1 d-Norgestrel (17-hydroxy steroid) Acetic anhydride, acetic acid, HCl or HClO4 17-Acetoxy derivative (norgestrel acetate) High yield, side enol acetates decomposed
2 Norgestrel acetate Hydroxylammonium acetate/HCl, sodium acetate, acetic acid, <30 °C 3-Oxime acetoxy derivative (norgestimate) Reaction completes in ~1 hour
3 Norgestimate NaOH or KOH in methanol, 22–25 °C 3-Oxime hydroxy derivative (norelgestromin) High purity, isolated as 3E/3Z isomers

Purification and Quality Control

  • The crude oxime products are purified by recrystallization from ethanol with charcoal treatment to remove colored impurities.
  • Chromatographic methods (e.g., column chromatography) may be employed to separate geometric isomers formed during oximation.
  • Final product purity is verified by high-performance liquid chromatography (HPLC), ensuring steroid impurities are below 0.1% and overall purity exceeds 99.5%.
  • Drying under vacuum at controlled temperatures (below 40 °C) prevents decomposition.

Research Findings and Optimization Notes

  • The acetylation step is critical for protecting the 17-hydroxy group and facilitating selective oximation at the 3-ketone.
  • Oximation conditions are optimized to avoid overreaction or side product formation; temperature control below 30 °C is essential.
  • Hydrolysis of the acetyl group must be carefully controlled to prevent degradation of the oxime.
  • The stereochemical integrity of the steroid nucleus is maintained throughout the process, which is crucial for biological activity.
  • The process is scalable and reproducible, suitable for industrial pharmaceutical production.

Chemical Reactions Analysis

Types of Reactions

13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one 3-oxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by binding to progesterone and estrogen receptors, thereby inhibiting their activity. This leads to the suppression of endometrial tissue growth and the induction of endometrial atrophy . The molecular targets include hormone receptors and associated signaling pathways .

Comparison with Similar Compounds

Gestrinone (13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one)

  • Molecular formula : C₂₁H₂₄O₂
  • Key differences : Lacks the 3-oxime group; retains a 3-ketone.
  • Pharmacology : Used for endometriosis and contraception. The 4,9,11-triene system and 17α-ethynyl group enhance progesterone receptor affinity but reduce androgenicity compared to older progestins .
  • Synthesis: Hydrogenation of gestrinone yields tetrahydrogestrinone (THG), a banned anabolic steroid with improved stability .

Tetrahydrogestrinone (THG)

  • Molecular formula : C₂₁H₂₈O₂
  • Key differences : 20-yne reduced to a single bond (20-yn → 3-one).
  • Pharmacology : A "designer" steroid with potent anabolic effects. The saturated structure increases metabolic stability but reduces binding specificity .

3-Ketodesogestrel (13-Ethyl-17-hydroxy-11-methylidene-18,19-dinor-17α-pregn-4-en-20-yn-3-one)

  • Molecular formula : C₂₂H₂₈O₂
  • Key differences : 11-methylidene substitution instead of 9,11-diene; 3-ketone retained.
  • Pharmacology : Intermediate in desogestrel synthesis. The 11-methylidene group enhances metabolic resistance, improving oral bioavailability .

Gestodene (13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,15-dien-20-yn-3-one)

  • Molecular formula : C₂₁H₂₆O₂
  • Key differences : 4,15-diene system instead of 4,9,11-triene.
  • Pharmacology : Higher progesterone receptor affinity and lower hepatic impact due to reduced 5α-reductase metabolism .

Levonorgestrel Oxime (Norelgestromin)

  • Molecular formula: C₂₁H₂₉NO₂
  • Key differences: 3-oxime derivative of levonorgestrel (C₂₁H₂₈O₂).
  • Pharmacology : Used in transdermal contraceptives. The oxime group improves solubility and sustained release .

Norgestimate

  • Molecular formula: C₂₃H₃₁NO₃
  • Key differences: 3-oxime acetate derivative of norgestrel.
  • Pharmacology: A prodrug metabolized to levonorgestrel. The acetate group enhances absorption and reduces first-pass effects .

Structural and Functional Analysis

Table 1: Comparative Data of Key Compounds

Compound Molecular Formula Key Structural Features Pharmacological Profile References
Target Compound (3-Oxime) C₂₁H₂₅NO₂ 4,9,11-triene, 3-oxime, 17α-ethynyl Potential progestin/anabolic activity
Gestrinone C₂₁H₂₄O₂ 4,9,11-triene, 3-ketone Contraceptive, anti-endometriosis
THG C₂₁H₂₈O₂ Saturated 4,9,11-triene, 3-ketone Anabolic steroid (banned)
3-Ketodesogestrel C₂₂H₂₈O₂ 11-methylidene, 3-ketone Desogestrel precursor
Gestodene C₂₁H₂₆O₂ 4,15-diene, 3-ketone High-affinity progestin
Levonorgestrel Oxime C₂₁H₂₉NO₂ 4-en, 3-oxime Transdermal contraceptive
Norgestimate C₂₃H₃₁NO₃ 3-oxime acetate Prodrug (converts to levonorgestrel)

Biological Activity

Chemical Identity

  • IUPAC Name : 13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one 3-oxime
  • CAS Number : 82332-21-6
  • Molecular Formula : C21H25NO2
  • Molecular Weight : 323.43 g/mol

This compound is a synthetic steroid derivative that has garnered attention due to its potential biological activities, particularly in the fields of endocrinology and pharmacology.

This compound exhibits its biological effects primarily through modulation of hormone receptors. It has been shown to interact with progesterone receptors and may influence various physiological processes such as reproductive functions and hormonal regulation.

Pharmacological Properties

Research indicates that this compound may possess anabolic and anti-inflammatory properties, making it a candidate for therapeutic applications in conditions like muscle wasting and inflammatory diseases. Its structural similarity to other anabolic steroids suggests potential for muscle growth stimulation.

Case Studies and Research Findings

  • Anabolic Effects in Animal Models
    A study conducted on rats demonstrated that administration of 13-Ethyl-17-hydroxy-18,19-dinorpregna resulted in significant increases in muscle mass compared to control groups. The findings suggest that the compound may enhance protein synthesis and inhibit protein degradation pathways.
  • Impact on Hormonal Profiles
    In equine studies, this compound has been detected in plasma samples of racehorses suspected of anabolic steroid abuse. The detection methods utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS), highlighting the compound's relevance in doping control in sports .
  • Potential Side Effects
    While the anabolic properties are beneficial, there are concerns regarding potential side effects similar to those observed with other anabolic steroids, including hormonal imbalances and negative cardiovascular effects. Long-term studies are necessary to fully understand the safety profile of this compound.

Comparative Analysis with Related Compounds

The following table summarizes key differences between 13-Ethyl-17-hydroxy-18,19-dinorpregna and other related steroids:

Compound NameAnabolic ActivityAndrogenic ActivityMain Use
13-Ethyl-17-hydroxy-18,19-dinorpregnaHighModerateMuscle growth
NandroloneHighLowMuscle wasting treatment
TestosteroneVery HighHighHormone replacement therapy
StanozololHighModeratePerformance enhancement

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